ADR 851 free base

描述

属性

CAS 编号 |

138559-56-5 |

|---|---|

分子式 |

C14H18ClN3O2 |

分子量 |

295.76 g/mol |

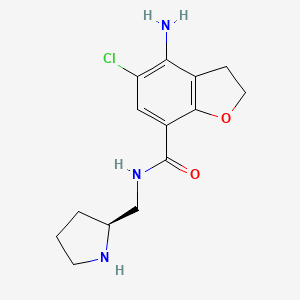

IUPAC 名称 |

4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide |

InChI |

InChI=1S/C14H18ClN3O2/c15-11-6-10(13-9(12(11)16)3-5-20-13)14(19)18-7-8-2-1-4-17-8/h6,8,17H,1-5,7,16H2,(H,18,19)/t8-/m0/s1 |

InChI 键 |

MPECLPSCJHXWNO-QMMMGPOBSA-N |

手性 SMILES |

C1C[C@H](NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |

规范 SMILES |

C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ADR-851 free base; ADR 851 free base; ADR851 free base |

产品来源 |

United States |

Foundational & Exploratory

Introduction to 5-HT₃ Receptor Antagonists

An In-depth Technical Guide on the Core Mechanism of Action of ADR 851 Free Base and the Benzofuran Class of 5-HT₃ Receptor Antagonists

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delineates the mechanism of action of the benzofuran class of 5-hydroxytryptamine type 3 (5-HT₃) receptor antagonists, with a specific focus on the novel compound this compound. Due to the limited publicly available data for ADR 851, this document provides a comprehensive overview of the well-established pharmacology of the 5-HT₃ receptor, detailed experimental protocols for assessing antagonist activity, and representative quantitative data from related benzofuran compounds. The guide aims to equip researchers with the foundational knowledge and methodologies relevant to the study of this class of compounds.

The 5-HT₃ receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT₃ receptor mediates fast excitatory neurotransmission by allowing the influx of cations (primarily Na⁺, K⁺, and Ca²⁺) upon binding of serotonin.[1] These receptors are densely located in the peripheral and central nervous systems, particularly in areas associated with emesis and pain perception, such as the vagal afferent nerves, the chemoreceptor trigger zone (CTZ), and the solitary tract nucleus.[2][3]

Antagonists of the 5-HT₃ receptor, colloquially known as "setrons," are a clinically significant class of drugs primarily used for their anti-emetic properties in the management of chemotherapy-induced and post-operative nausea and vomiting.[2][3] By blocking the action of serotonin at the 5-HT₃ receptor, these compounds prevent the initiation of the vomiting reflex.[3] Furthermore, their presence in nociceptive pathways has led to the investigation of their potential as analgesic agents.

The Benzofuran Class and ADR 851

ADR 851 is identified as a novel 5-HT₃ receptor antagonist belonging to the benzofuran structural class. Research from the early 1990s highlighted its potential as an analgesic. Specifically, studies differentiated the activity of its stereoisomers, ADR-851R and ADR-851S, in a formalin-induced inflammatory pain model in rats.

Core Mechanism of Action

Molecular Interaction and Signaling Pathway

The fundamental mechanism of action for ADR 851 and other benzofuran 5-HT₃ antagonists is competitive inhibition at the serotonin binding site on the 5-HT₃ receptor. This antagonistic binding prevents the conformational change required for ion channel opening, thereby blocking the influx of cations and subsequent neuronal depolarization.

The downstream signaling cascade initiated by 5-HT₃ receptor activation involves an increase in intracellular calcium, which can subsequently activate calcium-dependent signaling pathways, such as the Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) and the Extracellular signal-regulated kinase (ERK) pathway.[4] By preventing the initial calcium influx, 5-HT₃ antagonists effectively inhibit these downstream events.

References

Technical Guide: Physicochemical Properties of ADR 851 Free Base

Disclaimer: As of the date of this document, specific physicochemical data for the compound designated as ADR 851 free base is not publicly available in scientific literature or chemical databases. ADR 851 has been identified as a novel 5-HT3 receptor antagonist, belonging to the chemical class of benzofurans and bridged bicyclo compounds. This guide provides a representative overview of the core physicochemical properties relevant to a compound of this nature and details the standard experimental methodologies used for their determination. The quantitative data presented are illustrative for the compound class and should not be considered as verified data for ADR 851.

Introduction

ADR 851 is a novel molecule identified as a selective antagonist for the 5-HT3 (serotonin) receptor. This receptor is a ligand-gated ion channel involved in various physiological processes, including chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS). The efficacy and safety profile of a drug candidate like ADR 851 are intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. This document outlines the key physicochemical parameters for a compound of this class and the detailed experimental protocols for their measurement.

Core Physicochemical Properties

The fundamental physicochemical properties of a drug candidate are critical for its development. The following table summarizes these key parameters.

Table 1: Representative Physicochemical Properties for a Novel 5-HT3 Receptor Antagonist

| Property | Representative Value/Range | Significance in Drug Development |

| Molecular Weight | 250 - 450 g/mol | Influences solubility, permeability, and diffusion across biological membranes. |

| Melting Point | 150 - 250 °C | Indicates purity and stability of the solid form; crucial for formulation and manufacturing. |

| Aqueous Solubility | 0.1 - 10 µg/mL | Affects dissolution rate and bioavailability; critical for oral and parenteral formulations. |

| pKa (Ionization Const.) | 7.5 - 9.5 (as a base) | Determines the extent of ionization at physiological pH, impacting solubility and permeability. |

| LogP (Octanol/Water) | 2.0 - 4.0 | Measures lipophilicity; predicts membrane permeability, protein binding, and metabolism. |

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate determination of physicochemical properties. The following sections describe standard protocols for the key parameters listed above.

Determination of Aqueous Solubility

The solubility of a compound is a measure of the maximum amount of that compound that can be dissolved in a given solvent at a specific temperature. The Shake-Flask method is the gold-standard for determining thermodynamic solubility.

-

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

-

Materials:

-

This compound (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

HPLC-grade water and acetonitrile

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

-

Procedure:

-

Add an excess amount of this compound (e.g., 2 mg) to a glass vial containing a known volume of PBS (e.g., 1 mL).

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile/water) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of ADR 851 in the diluted sample using a validated HPLC-UV method against a standard curve of known concentrations.

-

The experiment should be performed in triplicate.

-

Determination of Ionization Constant (pKa)

The pKa is the pH at which a compound exists in an equal mixture of its protonated and deprotonated forms. For a basic compound like a 5-HT3 antagonist, this influences its charge and therefore its interaction with biological targets and membranes. Potentiometric titration is a highly accurate method for pKa determination.

-

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the pKa is determined from the inflection point of the resulting titration curve.

-

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

High-purity water (degassed)

-

Potentiometer with a calibrated pH electrode

-

Automated titrator or burette

-

Stir plate and stir bar

-

-

Procedure:

-

Accurately weigh and dissolve a known amount of this compound in a known volume of high-purity water. A co-solvent like methanol may be used if solubility is low, but its concentration should be kept to a minimum.

-

Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode and the tip of the burette.

-

Gently stir the solution.

-

Titrate the solution with the standardized HCl solution, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point.

-

Determination of Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of its concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After agitation and phase separation, the concentration of the compound in each phase is determined, and the partition coefficient is calculated.

-

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

-

Procedure:

-

Prepare pre-saturated solvents by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the layers to separate overnight.

-

Add a known amount of ADR 851 to a vial containing equal volumes of pre-saturated n-octanol and pre-saturated water (e.g., 2 mL of each).

-

Vortex the mixture vigorously for several minutes to facilitate partitioning.

-

Allow the mixture to equilibrate at a constant temperature, often with gentle agitation, for several hours.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully sample an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Dilute each aliquot appropriately.

-

Quantify the concentration of ADR 851 in each phase using a validated HPLC-UV method.

-

Calculate LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

-

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates the logical flow of experiments in the early physicochemical characterization of a drug candidate like ADR 851.

Caption: Workflow for Physicochemical Characterization.

Simplified 5-HT3 Receptor Antagonist Signaling Pathway

This diagram illustrates the mechanism of action for a 5-HT3 receptor antagonist like ADR 851 in the context of emesis.

Caption: Mechanism of Action for 5-HT3 Antagonists.

An In-Depth Technical Guide to the Synthesis and Purification of ADR 851 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ADR 851 free base, a potent and selective 5-HT3 receptor antagonist. The information compiled herein is intended to support research and development activities by providing detailed experimental protocols, structured data, and visual representations of key processes and biological pathways.

Introduction to ADR 851

ADR 851, systematically named 4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide, is a novel compound with significant potential in therapeutic areas where 5-HT3 receptor antagonism is beneficial.[1][2][3] As a selective antagonist of the 5-HT3 receptor, ADR 851 has demonstrated analgesic effects against inflammatory pain.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its modulation can influence various physiological processes, including emesis and pain perception.[1][4][5] This guide will focus on the chemical synthesis of the free base form of ADR 851 and the subsequent purification strategies to obtain a high-purity product suitable for research and preclinical studies.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, followed by an amide coupling reaction with (S)-2-(aminomethyl)pyrrolidine.

Synthesis of Intermediate: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

A plausible synthetic route to this key intermediate is detailed in Chinese patent CN104016949A. The process involves the cyclization of a substituted benzoate, followed by chlorination and hydrolysis to yield the desired carboxylic acid.

Experimental Protocol:

A detailed, multi-step protocol for the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is outlined in the aforementioned patent. The general transformation involves:

-

Cyclization: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate undergoes an intramolecular cyclization to form methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.

-

Chlorination: The resulting benzofuran intermediate is chlorinated at the 5-position using a suitable chlorinating agent.

-

Hydrolysis: The methyl ester and the acetamido group are hydrolyzed under basic conditions to yield 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

A visual representation of this synthetic workflow is provided below.

Amide Coupling to form this compound

The final step in the synthesis of ADR 851 is the formation of an amide bond between the carboxylic acid intermediate and (S)-2-(aminomethyl)pyrrolidine. This is a standard transformation in organic synthesis and can be achieved using a variety of coupling reagents.

Experimental Protocol:

-

Activation of the Carboxylic Acid: To a solution of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt). The reaction is typically stirred at room temperature for a short period to form the activated ester.

-

Amine Addition: To the activated carboxylic acid solution, add a solution of (S)-2-(aminomethyl)pyrrolidine. The reaction mixture is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, coupling reagents, and byproducts. The basic nature of the two amino groups in ADR 851 can be exploited during the purification process. Common methods include column chromatography and recrystallization.[6]

Purification by Column Chromatography

Experimental Protocol:

-

Adsorbent and Eluent Selection: Silica gel is a common stationary phase for the purification of benzofuran derivatives.[6] Given the polarity of ADR 851, a polar eluent system such as a gradient of dichloromethane and methanol is a suitable starting point. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the basic compound on the silica gel.

-

Column Packing and Loading: The silica gel is packed into a column as a slurry in the initial, less polar eluent. The crude ADR 851 is dissolved in a minimal amount of the eluent and loaded onto the column.

-

Elution and Fraction Collection: The column is eluted with the chosen solvent system, and fractions are collected. The fractions are monitored by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure ADR 851 are combined, and the solvent is removed under reduced pressure to yield the purified free base.

Purification by Recrystallization

Experimental Protocol:

-

Solvent Screening: A suitable solvent for recrystallization is one in which ADR 851 is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] A solvent system, such as a mixture of a polar protic solvent (e.g., ethanol or isopropanol) and a non-polar co-solvent (e.g., heptane or diethyl ether), should be screened.

-

Dissolution and Crystallization: The crude ADR 851 is dissolved in a minimal amount of the hot solvent system. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the pure this compound.

Data Summary

The following table summarizes key chemical data for this compound and its hydrochloride salt.

| Property | This compound | ADR 851 HCl |

| IUPAC Name | 4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide | 4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride |

| Molecular Formula | C₁₄H₁₈ClN₃O₂ | C₁₄H₁₉Cl₂N₃O₂ |

| Molecular Weight | 295.76 g/mol | 332.23 g/mol |

| CAS Number | 138559-56-5 | 123805-17-4 |

Mechanism of Action and Signaling Pathway

ADR 851 functions as a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[1] Upon binding of its endogenous ligand, serotonin (5-HT), the channel opens, allowing for the rapid influx of cations (primarily Na⁺ and K⁺, with some permeability to Ca²⁺), leading to neuronal depolarization.[1]

As an antagonist, ADR 851 binds to the 5-HT3 receptor but does not activate it, thereby preventing serotonin from binding and opening the channel. This blockade of neuronal depolarization is the basis of its therapeutic effects. The downstream signaling cascade initiated by 5-HT3 receptor activation, which is inhibited by ADR 851, can involve calcium-dependent pathways. For instance, in the context of emesis, 5-HT3 receptor stimulation leads to an increase in intracellular calcium, which can activate calmodulin and subsequently CaMKII, leading to further downstream signaling through the ERK pathway.[4]

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound, a promising 5-HT3 receptor antagonist. The detailed protocols and visual aids are intended to facilitate the work of researchers and professionals in the field of drug development. Further optimization of the described synthetic and purification steps may be necessary depending on the desired scale and purity requirements. The elucidation of the 5-HT3 signaling pathway provides a basis for understanding the mechanism of action of ADR 851 and for designing future studies to explore its full therapeutic potential.

References

- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, (S)- | C14H18ClN3O2 | CID 130054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Characterization of ADR 851 Free Base Stereoisomers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the stereoisomers of ADR 851, a novel benzofuran derivative and 5-HT3 receptor antagonist. As the pharmacological activity of chiral molecules can be highly dependent on their stereochemistry, a thorough characterization of the individual enantiomers is crucial for drug development. This document outlines representative experimental protocols for the synthesis, chiral separation, and spectroscopic analysis of ADR 851 stereoisomers. Furthermore, it summarizes the known pharmacological data and presents it in a structured format for easy comparison. The included diagrams illustrate key experimental workflows and the relevant pharmacological signaling pathway.

Introduction

ADR 851 is a potent and selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel involved in various physiological processes, including nausea, vomiting, and pain perception.[1][2][3] Structurally, ADR 851 is a benzofuran derivative and an analog of metoclopramide, containing a chiral center that gives rise to two enantiomers: (S)-ADR 851 and (R)-ADR 851.[1] It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

Early pharmacological studies have demonstrated that the stereoisomers of ADR 851 indeed possess distinct in vivo activities.[1] This underscores the importance of developing robust methods for the synthesis, separation, and characterization of the individual enantiomers to fully understand their therapeutic potential. This guide provides a detailed framework for these critical characterization processes.

Synthesis and Chiral Resolution

The synthesis of racemic ADR 851 can be achieved through multi-step organic synthesis, likely involving the formation of the core benzofuran structure followed by the introduction of the side chain containing the chiral center. Due to the proprietary nature of drug development, the exact synthetic route for ADR 851 is not publicly available. However, a general approach for the synthesis of related benzofuran derivatives is presented below.

Representative Synthesis of a Racemic Benzofuran Precursor

A common method for constructing a benzofuran ring is through the reaction of a substituted phenol with an α-haloketone, followed by cyclization. The subsequent elaboration of functional groups on the benzofuran core would lead to the final racemic ADR 851 product.

Chiral Resolution of Racemic ADR 851

The separation of the (S) and (R) enantiomers of ADR 851 is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.

Experimental Protocol: Chiral HPLC Separation

-

Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column.

-

Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA or Chiralcel® OD) is often effective for separating enantiomers of pharmaceutical compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized to achieve baseline separation of the two enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape for basic compounds like ADR 851.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where ADR 851 exhibits strong absorbance.

-

Procedure:

-

Dissolve a small amount of racemic ADR 851 free base in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers with the optimized mobile phase.

-

Monitor the elution profile using the UV detector. The two enantiomers should appear as two distinct peaks.

-

Collect the fractions corresponding to each peak separately.

-

Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.

-

Determine the enantiomeric excess (e.e.) of each isolated isomer by re-injecting a small sample onto the chiral HPLC system.

-

Diagram: Chiral HPLC Separation Workflow

Caption: Workflow for the chiral separation of ADR 851 stereoisomers using HPLC.

Spectroscopic Characterization

Once the individual stereoisomers have been isolated, their structural identity and purity must be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. While the 1H and 13C NMR spectra of the two enantiomers will be identical in an achiral solvent, NMR can be used to confirm the overall structure of ADR 851.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the isolated enantiomer in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Experiments: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

-

Analysis: The chemical shifts, coupling constants, and integrations of the signals in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, should be consistent with the proposed structure of ADR 851.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ of ADR 851, confirming its molecular weight. The fragmentation pattern can provide additional structural information.

Data Presentation

Table 1: Hypothetical Spectroscopic Data for ADR 851 Stereoisomers

| Parameter | (S)-ADR 851 | (R)-ADR 851 |

| 1H NMR (400 MHz, CDCl3) | Identical to (R)-isomer | Aromatic protons: δ 7.0-7.5 ppm; Aliphatic protons: δ 2.5-4.0 ppm |

| 13C NMR (100 MHz, CDCl3) | Identical to (R)-isomer | Aromatic carbons: δ 110-160 ppm; Aliphatic carbons: δ 30-70 ppm |

| High-Resolution MS (ESI-TOF) | [M+H]+ calculated: m/z XXX.XXXX | [M+H]+ calculated: m/z XXX.XXXX |

| [M+H]+ found: m/z XXX.XXXX | [M+H]+ found: m/z XXX.XXXX | |

| Specific Rotation [α]D20 | Negative value | Positive value |

| Enantiomeric Excess (e.e.) | >99% | >99% |

Note: Specific numerical values for NMR and MS are hypothetical and would need to be determined experimentally.

Pharmacological Characterization

The primary pharmacological target of ADR 851 is the 5-HT3 receptor. In vitro and in vivo studies are necessary to determine the affinity and efficacy of each stereoisomer at this receptor.

In Vitro Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity (Ki) of each enantiomer for the 5-HT3 receptor.

Experimental Protocol: 5-HT3 Receptor Binding Assay

-

Materials: Cell membranes expressing the human 5-HT3 receptor, a radiolabeled 5-HT3 antagonist (e.g., [3H]GR65630), and varying concentrations of the (S) and (R) isomers of ADR 851.

-

Procedure:

-

Incubate the cell membranes with the radioligand and a range of concentrations of the test compound (each ADR 851 isomer).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Pharmacological Testing

The analgesic effects of the ADR 851 stereoisomers have been evaluated in rats using the formalin test, a model of inflammatory pain.

Experimental Protocol: Formalin Test in Rats

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer varying doses of (S)-ADR 851 or (R)-ADR 851 subcutaneously.

-

After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

-

Observe and score the nociceptive behaviors (e.g., flinching, licking of the injected paw) over a period of time.

-

Compare the behavioral scores of the drug-treated groups to a vehicle-treated control group to determine the analgesic effect.

-

Data Presentation

Table 2: Pharmacological Activity of ADR 851 Stereoisomers

| Parameter | (S)-ADR 851 | (R)-ADR 851 | Reference |

| 5-HT3 Receptor Binding Affinity (Ki) | To be determined | To be determined | |

| Analgesic Effect (Formalin Test) | Significant at 1 mg/kg | Significant at 3 and 10 mg/kg | [1] |

Signaling Pathway

ADR 851 exerts its effects by blocking the 5-HT3 receptor, which is a ligand-gated ion channel. The binding of serotonin (5-HT) to this receptor normally causes the channel to open, leading to the influx of cations (primarily Na+ and Ca2+) and depolarization of the neuronal membrane. As an antagonist, ADR 851 binds to the receptor but does not activate it, thereby preventing serotonin from binding and opening the channel.

Diagram: 5-HT3 Receptor Signaling Pathway

Caption: Antagonistic action of ADR 851 at the 5-HT3 receptor.

Conclusion

The comprehensive characterization of the stereoisomers of ADR 851 is essential for its development as a therapeutic agent. This guide has provided a framework of representative experimental protocols for the synthesis, chiral separation, and spectroscopic analysis of the (S) and (R) enantiomers. The available pharmacological data clearly indicates stereospecific activity, with the R-isomer showing a different dose-response profile for analgesia compared to the S-isomer.[1] Further in-depth studies, particularly on the in vitro receptor binding and functional activity of the individual enantiomers, are required to fully elucidate their pharmacological profiles and to determine which stereoisomer possesses the optimal therapeutic properties. The methodologies and workflows presented herein provide a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical application of ADR 851.

References

ADR 851 Free Base: An Obscure 5-HT3 Receptor Antagonist with Limited Public Data

Despite a comprehensive search of scientific literature and public databases, detailed pharmacological data for ADR 851 free base is not publicly available. The compound is identified in a single 1991 publication as a novel 5-HT3 receptor antagonist with potential analgesic properties. Beyond this initial finding, its development appears to have been discontinued or not disclosed in the public domain, precluding the creation of an in-depth technical guide.

What is known about ADR 851 stems from a study by Sufka and Giordano, which investigated the analgesic effects of its stereoisomers (S and R forms) in rats.[1] This research indicated that ADR 851, along with a related compound ADR 882, demonstrated activity in a formalin-induced inflammatory pain model, suggesting a potential role for 5-HT3 receptor antagonists in pain modulation.[1] However, the study did not provide a broader pharmacological profile, including crucial data on pharmacokinetics, pharmacodynamics, and toxicology.

Given the scarcity of specific information on ADR 851, a general overview of the pharmacological profile of its class, 5-HT3 receptor antagonists, is provided below for contextual understanding.

General Pharmacological Profile of 5-HT3 Receptor Antagonists

5-HT3 receptor antagonists, often referred to as "setrons," are a well-established class of drugs.[2] Their primary mechanism of action is the competitive inhibition of the serotonin 3 (5-HT3) receptor.[2][3] These receptors are ligand-gated ion channels located on peripheral and central neurons.[3][4]

Mechanism of Action

The primary therapeutic effects of 5-HT3 receptor antagonists are mediated through the blockade of 5-HT3 receptors in the gastrointestinal tract and the central nervous system (CNS).[2][3] Enterochromaffin cells in the gut release serotonin in response to certain stimuli, such as chemotherapeutic agents.[2][4] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which then transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, inducing nausea and vomiting.[2][4] By blocking these receptors, 5-HT3 antagonists effectively prevent the emetic reflex.[2][3]

Signaling Pathway

The binding of serotonin to the 5-HT3 receptor opens a non-selective cation channel, leading to the depolarization of the neuron. The antagonism of this receptor by drugs like those in the "setron" class prevents this ion channel from opening, thereby inhibiting downstream signaling.

Pharmacokinetics

The pharmacokinetic profiles of 5-HT3 receptor antagonists can vary. Generally, they are well-absorbed after oral administration and are metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[3] Some, like palonosetron, have a significantly longer half-life than first-generation agents.[2]

Clinical Applications

The primary clinical use of 5-HT3 receptor antagonists is the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[2][3][5] Some agents, such as alosetron, are used in the treatment of irritable bowel syndrome with diarrhea (IBS-D).[2]

The Limited Analgesic Data on ADR 851

The 1991 study on ADR 851 explored its potential as an analgesic.[1] The experimental protocol involved the formalin test in rats, a common model for inflammatory pain.

Experimental Protocol: Formalin Test

-

Subjects: Male rats are typically used.

-

Drug Administration: Various doses of the test compound (e.g., ADR-851R and ADR-851S) are administered subcutaneously.

-

Induction of Pain: A small amount of dilute formalin solution is injected into the plantar surface of a hind paw.

-

Observation: The animal's behavior is observed, and the time spent licking or biting the injected paw is recorded. This response occurs in two phases: an early, acute phase and a later, inflammatory phase.

-

Data Analysis: The analgesic effect is quantified by the reduction in the duration of nociceptive behaviors compared to a control group.

The study reported that ADR-851R showed significant analgesia at 3 and 10 mg/kg doses, while ADR-851S was effective only at 1 mg/kg in this specific test.[1]

Conclusion

While ADR 851 was identified as a novel 5-HT3 receptor antagonist with potential analgesic effects in a preclinical model over three decades ago, the lack of subsequent public data makes a thorough pharmacological assessment impossible. The information available is insufficient for researchers, scientists, and drug development professionals to evaluate its potential. The field of 5-HT3 receptor antagonists has since matured, with several approved drugs for emesis and IBS. The reasons for the apparent halt in the public development of ADR 851 are unknown. Without further data, ADR 851 remains a footnote in the early exploration of this important class of therapeutic agents.

References

- 1. Analgesic effects of S and R isomers of the novel 5-HT3 receptor antagonists ADR-851 and ADR-882 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 5. 5-HT3-receptor antagonists: a review of pharmacology and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

ADR-851 Free Base: A Technical Guide to 5-HT3 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADR-851 is identified as a novel and potent antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] This receptor is a ligand-gated ion channel, and its modulation has been a critical area of research for conditions such as chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and certain neurological disorders. This technical guide provides a comprehensive overview of the receptor binding affinity of ADR-851 free base, including detailed experimental methodologies and visualization of key pathways, to support further research and drug development efforts. While specific quantitative binding data for ADR-851 is not publicly available in the referenced literature, this guide presents a representative framework for its characterization.

Data Presentation: Representative Receptor Binding Affinity

Due to the absence of publicly available, specific binding affinity data for ADR-851, the following table presents a representative profile for a high-affinity 5-HT3 receptor antagonist. This serves as an illustrative example of how such data would be structured for comparative analysis.

| Radioligand | Test Compound | Receptor/Tissue Source | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| [³H]Granisetron | Representative 5-HT3 Antagonist | Human 5-HT3A Receptor expressed in HEK293 cells | Radioligand Binding | 1.5 | 2.8 | Hypothetical Data |

| [³H]BRL 43694 | Representative 5-HT3 Antagonist | Rat Brain Cortex Homogenate | Radioligand Binding | 2.1 | 4.0 | Hypothetical Data |

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the characterization of 5-HT3 receptor antagonists like ADR-851.

Radioligand Binding Assay for 5-HT3 Receptor Affinity (Competition Assay)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT3 receptor.

Materials:

-

Test Compound: ADR-851 free base

-

Radioligand: [³H]Granisetron or other suitable 5-HT3 receptor antagonist radioligand.

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor, or homogenized rat brain cortex.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Non-specific Binding Control: High concentration (e.g., 10 µM) of a non-radiolabeled 5-HT3 antagonist (e.g., ondansetron).

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the 5-HT3A receptor.

-

Homogenize cells in ice-cold assay buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in triplicate for each concentration of the test compound:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of varying concentrations of ADR-851.

-

50 µL of [³H]Granisetron at a final concentration close to its Kd value.

-

100 µL of the membrane preparation.

-

-

The final assay volume should be 250 µL.

-

-

Incubation:

-

Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled antagonist) from the total binding (CPM in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of ADR-851 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Mandatory Visualizations

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺), which results in neuronal depolarization. Antagonists like ADR-851 block this channel activation.

Caption: 5-HT3 Receptor Signaling Pathway and Antagonism by ADR-851.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the logical steps involved in determining the binding affinity of a compound using a competitive radioligand binding assay.

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

ADR 851 Free Base: A Literature Review and Technical Guide

Disclaimer: Information available in the public domain regarding ADR 851 free base is exceptionally limited. This document summarizes the currently accessible data and provides a general framework for understanding its classification and reported biological activity based on a single primary reference and broader knowledge of its drug class. A comprehensive technical guide cannot be furnished without access to more detailed proprietary or unpublished research.

Introduction

ADR 851 is identified as a novel 5-HT3 receptor antagonist.[1] As a member of this drug class, it is presumed to function by blocking the action of serotonin (5-hydroxytryptamine) at the 5-HT3 receptor, a ligand-gated ion channel involved in neuronal depolarization.[1] Structurally, ADR 851 is classified as a benzofuran derivative.[1] The primary therapeutic potential investigated in the available literature is its analgesic effect in models of inflammatory pain.[1]

Chemical and Physical Properties

Specific quantitative data regarding the chemical and physical properties of this compound, such as molecular weight, melting point, solubility, and pKa, are not available in the reviewed literature.

Synthesis

While ADR 851 is known to be a benzofuran derivative, a detailed, step-by-step synthesis protocol for its free base form has not been publicly disclosed. The synthesis of benzofuran cores is a well-established area of medicinal chemistry, often involving strategies such as the Perkin rearrangement, intramolecular cyclization of substituted phenols, or transition metal-catalyzed coupling reactions. Without a specific publication on ADR 851's synthesis, a precise methodology cannot be provided.

Mechanism of Action and Signaling Pathway

ADR 851 is an antagonist of the 5-HT3 receptor.[1] These receptors are cation-selective ion channels. Upon binding of serotonin, the channel opens, leading to a rapid influx of Na+, K+, and Ca2+ ions, which causes neuronal depolarization. As an antagonist, ADR 851 is expected to bind to the 5-HT3 receptor without activating it, thereby preventing serotonin-mediated depolarization.

The downstream signaling cascade initiated by 5-HT3 receptor activation, which ADR 851 would inhibit, can involve calcium-dependent pathways. An influx of extracellular Ca2+ can trigger further release of calcium from intracellular stores and activate calcium-dependent signaling proteins like Calmodulin-dependent kinase II (CaMKII), which in turn can modulate other pathways, such as the ERK1/2 signaling cascade.

Experimental Data

The only available quantitative data for ADR 851 pertains to its analgesic effects in a formalin-induced inflammatory pain model in rats.

Analgesic Efficacy in Formalin Test

The study investigated the analgesic properties of the S and R stereoisomers of ADR 851 following subcutaneous administration.

| Stereoisomer | Dose (mg/kg, s.c.) | Analgesic Effect in Formalin Test |

| ADR-851S | 1 | Significant Analgesia |

| ADR-851R | 3 | Significant Analgesia |

| ADR-851R | 10 | Significant Analgesia |

Table 1: Summary of effective doses of ADR 851 isomers in the formalin-induced inflammatory pain model in rats.[1]

Of note, neither isomer of ADR 851 demonstrated analgesic effects in acute thermal or mechanical pain tests at the doses tested (0.1-10 mg/kg s.c.).[1]

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

While the specific protocol for the ADR 851 study is not detailed, a general methodology for this model is as follows.

Objective: To assess the analgesic efficacy of a compound against inflammatory pain.

Materials:

-

Test subjects: Rats (specific strain and sex to be specified, e.g., Sprague-Dawley males)

-

Test compound: this compound, dissolved in a suitable vehicle

-

Nociceptive agent: Formalin solution (e.g., 2-5% in saline)

-

Administration tools: Syringes for subcutaneous injection

-

Observation chamber: A clear enclosure allowing for unobstructed observation of the animal's paw.

Procedure:

-

Acclimation: Animals are acclimated to the testing environment to reduce stress-induced variability.

-

Compound Administration: A predetermined dose of this compound or vehicle is administered subcutaneously at a specific time point before the formalin injection (e.g., 30 minutes prior).

-

Induction of Nociception: A small volume (e.g., 50 µL) of formalin solution is injected into the plantar surface of the rat's hind paw.

-

Observation: The animal is immediately placed in the observation chamber. The cumulative time spent licking the injected paw is recorded. This is typically done in two phases:

-

Phase 1 (Early/Neurogenic Phase): 0-5 minutes post-injection.

-

Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-injection.

-

-

Data Analysis: The paw-licking time in the drug-treated group is compared to the vehicle-treated control group. A statistically significant reduction in licking time indicates an analgesic effect.

Conclusion

ADR 851 is a novel benzofuran-based 5-HT3 receptor antagonist with demonstrated analgesic activity in a rat model of inflammatory pain. The available data, derived from a single abstract, indicates that both its S and R isomers are effective, albeit at different doses. Due to the lack of publicly available, in-depth research, critical information regarding its chemical properties, synthesis, pharmacokinetics, and a more detailed pharmacological profile remains unknown. Further publications are required to fully characterize this compound and evaluate its potential as a therapeutic agent.

References

ADR 851 Free Base: A Technical Overview of Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of ADR 851 was discontinued, and as a result, publicly available safety and toxicity data is limited. This document summarizes the available preclinical information. No comprehensive toxicology studies, such as LD50, NOAEL, or chronic toxicity assessments, were found in the public domain.

Introduction

ADR 851 is a novel compound that was under investigation for its antiemetic properties. It functions as a dual antagonist, targeting both the 5-hydroxytryptamine-3 (5-HT3) and dopamine D2 receptors.[[“]][2] Developed initially by Pfizer, its progression was halted, and it is now primarily used as an experimental compound in research settings.[[“]][3][4] This guide provides a technical summary of the available preclinical data on ADR 851 free base, with a focus on its pharmacology and the limited in-vivo data from analgesic studies.

Quantitative Data Summary

The publicly available quantitative data for ADR 851 is sparse and primarily derived from a single preclinical study investigating its analgesic effects in rats.[4]

| Parameter | Isomer | Dose (mg/kg, s.c.) | Analgesic Effect (Formalin Test) | Analgesic Effect (Thermal/Mechanical Tests) | Reference |

| Efficacy | ADR-851S | 1 | Significant | Not analgesic | [[“]][5] |

| Efficacy | ADR-851R | 3 and 10 | Significant | Not analgesic | [[“]][5] |

Experimental Protocols

The most detailed experimental methodology available for ADR 851 comes from a study on its analgesic properties in rats.[[“]][5]

Title: Analgesic effects of S and R isomers of the novel 5-HT3 receptor antagonists ADR-851 and ADR-882 in rats.[5]

Objective: To examine the analgesic effects of the S and R isomers of ADR 851 against acute thermal, mechanical, and formalin-induced inflammatory pain in rats.[[“]][5]

Animal Model:

Drug Administration:

Experimental Assays:

-

Thermal Pain Model: The specific methodology (e.g., hot plate, tail-flick) is not described in the available abstracts.

-

Mechanical Pain Model: The specific methodology (e.g., von Frey filaments, Randall-Selitto test) is not described in the available abstracts.

-

Inflammatory Pain Model (Formalin Test): This test involves the subcutaneous injection of a dilute formalin solution into the paw of the rat, which induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase). The analgesic effect of ADR 851 was assessed by observing the animal's pain behaviors (e.g., flinching, licking of the injected paw).

Bioanalytical Methods: A sensitive and specific bioanalytical method for the quantitation of ADR 851 in plasma and urine has been developed and validated. This method utilizes solid-phase extraction on cyanopropyl bonded-phase columns followed by isocratic reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[[“]][6]

Signaling Pathways

ADR 851's pharmacological activity is attributed to its antagonism of 5-HT3 and dopamine D2 receptors.

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel.[7] Antagonism by ADR 851 blocks the binding of serotonin, thereby preventing the opening of the channel and the subsequent influx of cations (primarily Na+, K+, and Ca2+).[7] This action inhibits neuronal depolarization and excitation in both the central and peripheral nervous systems.[7]

Figure 1: Mechanism of ADR 851 at the 5-HT3 receptor.

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[8] Antagonism by ADR 851 blocks the binding of dopamine, which prevents the inhibition of adenylyl cyclase. This leads to a modulation of intracellular cyclic AMP (cAMP) levels and downstream signaling cascades, including protein kinase A (PKA) activity. D2 receptor signaling also involves the regulation of ion channels, such as K+ and Ca2+ channels.[9]

Figure 2: Mechanism of ADR 851 at the Dopamine D2 receptor.

Conclusion

This compound is a dual 5-HT3 and D2 receptor antagonist whose development was discontinued. The available public data is primarily pharmacological, with a notable lack of comprehensive safety and toxicity studies. The only in-vivo data comes from a preclinical analgesic study in rats, which demonstrated efficacy for its isomers in a model of inflammatory pain. Researchers and drug development professionals should be aware of this significant data gap when considering the use of ADR 851 in experimental settings.

References

- 1. consensus.app [consensus.app]

- 2. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8999293B2 - Animal model of anxiety and depression - Google Patents [patents.google.com]

- 4. ADR-851 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 6. US20240317834A1 - Compositions and methods for neurological diseases - Google Patents [patents.google.com]

- 7. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

In Vitro Metabolic Stability of ADR 851 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the in vitro metabolic stability of a hypothetical compound designated as ADR 851 free base. The data presented are illustrative and intended to serve as a representative example for drug development professionals. All experimental protocols and results are based on established methodologies in the field of drug metabolism and pharmacokinetics.

Introduction to In Vitro Metabolic Stability

In the early phases of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is paramount.[1][2] In vitro metabolic stability assays are crucial for predicting a compound's in vivo behavior, particularly its hepatic clearance, which significantly influences its half-life, bioavailability, and potential for drug-drug interactions.[2][3] These assays typically involve incubating the test compound with liver subcellular fractions, such as microsomes or S9, or with intact hepatocytes, and monitoring the rate of its disappearance over time.[4][5][6] The data generated, including half-life (t½) and intrinsic clearance (CLint), are vital for selecting and optimizing lead candidates with favorable pharmacokinetic profiles.[3][7]

This guide provides a comprehensive overview of the in vitro metabolic stability of the hypothetical compound this compound, including detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Quantitative Metabolic Stability Data for this compound

The in vitro metabolic stability of this compound was assessed in liver microsomes from various species to understand potential inter-species differences in metabolism.[1] The key parameters determined were the half-life (t½) and the intrinsic clearance (CLint).

Table 1: Metabolic Stability of ADR 851 in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45.2 | 30.8 |

| Rat | 18.7 | 74.1 |

| Mouse | 9.8 | 141.5 |

| Dog | 62.5 | 22.2 |

| Monkey (Cynomolgus) | 35.1 | 39.5 |

Experimental Protocols

Liver Microsomal Stability Assay

This assay is a primary tool for evaluating Phase I metabolism, which is often mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[4][5]

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in liver microsomes.

Materials and Reagents:

-

This compound

-

Pooled liver microsomes (human, rat, mouse, dog, monkey)

-

Acetonitrile or methanol (for quenching the reaction)[8]

-

Internal standard (IS) for LC-MS/MS analysis

-

Control compounds (e.g., midazolam, testosterone for high clearance; warfarin for low clearance)[5]

Procedure:

-

Compound Preparation: A stock solution of ADR 851 (e.g., 10 mM in DMSO) is diluted in phosphate buffer to the final working concentration (e.g., 1 µM).[4]

-

Incubation Mixture Preparation: Liver microsomes are diluted in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[4]

-

Pre-incubation: The microsomal solution and the ADR 851 working solution are mixed and pre-incubated at 37°C for a short period to equilibrate the temperature.[8]

-

Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.[4][8] Control incubations are performed without NADPH to assess non-enzymatic degradation.[4]

-

Time-point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8]

-

Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.[8]

-

Sample Processing: The quenched samples are centrifuged to precipitate proteins.[8]

-

LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of ADR 851.[8]

Data Analysis:

-

The natural logarithm of the percentage of ADR 851 remaining is plotted against time.

-

The slope of the linear regression of this plot gives the rate constant of elimination (k).

-

The half-life (t½) is calculated using the formula: t½ = 0.693 / k .

-

The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL) .

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro microsomal stability assay.

Caption: Workflow for the in vitro microsomal stability assay.

Cytochrome P450 Metabolic Pathways

Cytochrome P450 enzymes are the primary drivers of Phase I metabolism for a vast number of drugs.[9][10] Understanding which CYP isoforms are involved in a drug's metabolism is crucial for predicting potential drug-drug interactions.[11][12]

Caption: Overview of drug metabolism pathways involving CYP450 enzymes.

Conclusion

The illustrative in vitro metabolic stability data for the hypothetical compound this compound indicate moderate to high clearance, with significant metabolism observed across all species tested, particularly in mouse and rat liver microsomes. These findings are critical for guiding further non-clinical and clinical development. The provided protocols and workflows serve as a foundational guide for researchers and scientists engaged in the crucial task of characterizing the metabolic fate of new drug candidates. The early and accurate assessment of metabolic stability remains a cornerstone of successful drug discovery programs.

References

- 1. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. nuvisan.com [nuvisan.com]

- 3. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. admescope.com [admescope.com]

- 7. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. epocrates Web Guidelines [epocrates.com]

- 12. Interactions: Cytochrome p450 | Medicines Learning Portal [medicineslearningportal.org]

Methodological & Application

Application Notes and Protocols for ADR 851 Free Base in Analgesia Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for studying the analgesic properties of ADR 851 free base, a novel 5-HT3 receptor antagonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in inflammatory pain models.

Introduction to ADR 851

ADR 851 is a novel serotonin 5-HT3 receptor antagonist. Research has shown that specific isomers of ADR 851 exhibit analgesic properties, particularly in models of inflammatory pain. The R-isomer, ADR-851R, has demonstrated significant dose-dependent analgesia in the formalin-induced inflammatory pain model in rats.[1] In contrast, neither isomer has shown efficacy in acute thermal or mechanical pain models, suggesting a specific mechanism of action related to inflammatory processes.[1]

Mechanism of Action: 5-HT3 Receptor Antagonism in Analgesia

ADR 851 exerts its analgesic effects by blocking 5-HT3 receptors. In the periphery, tissue injury and inflammation lead to the release of serotonin (5-HT) from platelets and mast cells. This serotonin then activates 5-HT3 receptors on nociceptive primary afferent neurons. Activation of these ligand-gated ion channels causes depolarization and the release of pro-inflammatory neuropeptides, such as substance P, which contribute to neurogenic inflammation and the sensation of pain. By antagonizing these receptors, ADR 851 is believed to inhibit this cascade, thereby reducing inflammatory pain.

Data Presentation

The following tables present illustrative quantitative data on the analgesic effects of ADR 851R and ADR-851S in the rat formalin test. This data is based on the qualitative findings reported in the available literature, which states that ADR-851R produced significant analgesia at 3 and 10 mg/kg, while ADR-851S was effective only at 1 mg/kg.[1]

Note: The original quantitative data from the primary study was not accessible. The following data is illustrative and serves to demonstrate the expected outcomes and proper data presentation format.

Table 1: Effect of ADR-851R on Formalin-Induced Paw Licking/Flinching (Phase 2)

| Treatment Group | Dose (mg/kg, s.c.) | Nociceptive Response (Total Time in Seconds, Mean ± SEM) | % Inhibition |

| Vehicle (Saline) | - | 150 ± 12.5 | - |

| ADR-851R | 1 | 135 ± 11.8 | 10.0 |

| ADR-851R | 3 | 82 ± 9.5* | 45.3 |

| ADR-851R | 10 | 55 ± 7.2** | 63.3 |

*p < 0.05, **p < 0.01 compared to Vehicle group.

Table 2: Effect of ADR-851S on Formalin-Induced Paw Licking/Flinching (Phase 2)

| Treatment Group | Dose (mg/kg, s.c.) | Nociceptive Response (Total Time in Seconds, Mean ± SEM) | % Inhibition |

| Vehicle (Saline) | - | 152 ± 13.1 | - |

| ADR-851S | 0.1 | 145 ± 12.0 | 4.6 |

| ADR-851S | 1 | 98 ± 10.2* | 35.5 |

| ADR-851S | 3 | 138 ± 11.5 | 9.2 |

*p < 0.05 compared to Vehicle group.

Experimental Protocols

Formalin-Induced Inflammatory Pain Model in Rats

This protocol details the methodology for assessing the analgesic efficacy of ADR 851 in a widely used model of inflammatory pain.

1. Animals:

-

Male Sprague-Dawley or Wistar rats (200-250 g).

-

House animals in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Provide ad libitum access to food and water.

-

Acclimate animals to the testing environment for at least 30 minutes before the experiment.

2. Materials:

-

This compound (R and S isomers)

-

Vehicle (e.g., sterile saline)

-

Formalin solution (e.g., 2.5% or 5% in saline)

-

Observation chambers with mirrors for clear viewing of the paws.

-

Syringes and needles for subcutaneous and intraplantar injections.

-

Timer.

3. Experimental Procedure:

-

Drug Administration:

-

Dissolve this compound in the appropriate vehicle.

-

Administer the assigned dose of ADR 851 (e.g., 1, 3, 10 mg/kg) or vehicle subcutaneously (s.c.) into the dorsal neck region.

-

Allow for a pre-treatment period of 30 minutes before formalin injection.

-

-

Induction of Nociception:

-

Gently restrain the rat and inject 50 µL of formalin solution into the plantar surface of the right hind paw.

-

-

Observation and Scoring:

-

Immediately after formalin injection, place the rat in the observation chamber.

-

Record the cumulative time (in seconds) spent licking or flinching the injected paw.

-

The observation period is typically divided into two phases:

-

Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.

-

Phase 2 (Inflammatory Pain): 15-60 minutes post-formalin injection.

-

-

A trained observer, blind to the treatment groups, should perform the scoring.

-

4. Data Analysis:

-

Calculate the mean and standard error of the mean (SEM) for the cumulative licking/flinching time for each treatment group in both phases.

-

Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control group.

-

Calculate the percentage of inhibition of the nociceptive response for each dose compared to the vehicle control.

Mandatory Visualizations

Caption: Signaling pathway of ADR 851 in analgesia.

Caption: Experimental workflow for the rat formalin test.

References

ADR 851 Free Base: Application Notes and Protocols for In Vivo Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available in vivo dosing information for the selective 5-HT3 receptor antagonist, ADR 851 free base, in rodent models. The following sections detail its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for its administration.

Mechanism of Action: 5-HT3 Receptor Antagonism

ADR 851 is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. These receptors are ligand-gated ion channels located on peripheral and central neurons. In the periphery, 5-HT3 receptors are present on vagal afferent nerves in the gastrointestinal tract. Their activation by serotonin (5-HT) released from enterochromaffin cells can trigger nausea and vomiting. In the central nervous system, 5-HT3 receptors are found in areas involved in emesis and pain signaling, such as the chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract. By blocking the binding of serotonin to these receptors, ADR 851 can modulate neuronal signaling involved in pain and emesis.

Caption: Mechanism of action of ADR 851 as a 5-HT3 receptor antagonist.

Quantitative Data Summary

The following table summarizes the reported in vivo dosing parameters for this compound in rodent models based on available literature.

| Parameter | Details | Reference |

| Animal Model | Rat | [1] |

| Route of Administration | Subcutaneous (s.c.) | [1] |

| Dose Range | 0.1 - 10 mg/kg | [1] |

| Active Doses (Analgesia) | ADR-851R Isomer: 3 and 10 mg/kg (in formalin test) ADR-851S Isomer: 1 mg/kg (in formalin test) | [1] |

| Vehicle | Not specified in the available literature. A common vehicle for subcutaneous injection of small molecules is a solution of saline, with potential solubilizing agents like DMSO or Tween 80, depending on the compound's solubility. | |

| Frequency | Single administration | [1] |

Note: Specific pharmacokinetic and toxicology data for ADR 851 are not publicly available at this time. Researchers should conduct preliminary dose-ranging and tolerability studies to establish a safe and effective dose for their specific experimental conditions.

Experimental Protocols

Preparation of ADR 851 Dosing Solution

Materials:

-

This compound (CAS: 138559-56-5)

-

Vehicle (e.g., sterile saline, 0.5% methylcellulose, or a solution containing a solubilizing agent like DMSO and Tween 80)

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

Sterile filters (0.22 µm)

Protocol:

-

Determine the desired final concentration of the dosing solution based on the highest dose to be administered and the maximum injection volume for the rodent species.

-

Accurately weigh the required amount of this compound using an analytical balance.

-

In a sterile vial, add the weighed ADR 851 to the chosen vehicle. If using a co-solvent system, dissolve the compound in the organic solvent (e.g., DMSO) first before adding the aqueous component (e.g., saline with Tween 80).

-

Vortex the mixture thoroughly until the compound is fully dissolved or a homogenous suspension is formed. Sonication may be used to aid dissolution if necessary.

-

If a clear solution is obtained, sterile-filter the dosing solution using a 0.22 µm syringe filter into a new sterile vial. If a suspension is formed, ensure it is uniformly mixed before drawing each dose.

-

Store the prepared dosing solution appropriately, protected from light and at a temperature determined by the compound's stability (typically 4°C for short-term storage).

In Vivo Dosing in Rodent Models (Subcutaneous Administration)

Materials:

-

Prepared ADR 851 dosing solution

-

Rodents (e.g., Sprague-Dawley or Wistar rats)

-

Appropriate restraint device

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (e.g., 25-27 gauge)

-

Animal scale

Protocol:

-

Acclimatize the animals to the laboratory environment for at least one week before the experiment.

-

On the day of dosing, weigh each animal to determine the precise volume of the dosing solution to be administered.

-

Gently restrain the animal. For subcutaneous injection, the loose skin over the back, between the shoulder blades, is a common and well-tolerated site.

-

Lift the skin to form a "tent."

-

Insert the sterile needle at the base of the tented skin, parallel to the body, ensuring it enters the subcutaneous space and does not puncture the underlying muscle.

-

Gently pull back on the plunger to ensure no blood is aspirated, which would indicate entry into a blood vessel.

-

If no blood is present, slowly inject the calculated volume of the ADR 851 dosing solution.

-

Withdraw the needle and gently apply pressure to the injection site for a few seconds.

-

Return the animal to its cage and monitor for any immediate adverse reactions.

-

Proceed with the planned behavioral or physiological assessments at the predetermined time points post-dosing.

Caption: General experimental workflow for in vivo dosing of ADR 851 in rodents.

Pharmacokinetics and Toxicology: General Considerations

As specific data for ADR 851 are unavailable, researchers should consider the general properties of the 5-HT3 antagonist class.

Pharmacokinetics:

-

Absorption: Many 5-HT3 antagonists are well-absorbed after oral and parenteral administration. Following subcutaneous injection, absorption is generally rapid.

-

Distribution: Distribution can vary between compounds, but they often distribute to various tissues. Brain penetration is a key factor for centrally mediated effects.

-

Metabolism: Hepatic metabolism, primarily through the cytochrome P450 system, is the main route of elimination for most 5-HT3 antagonists.

-

Excretion: Metabolites are typically excreted in the urine and feces.

Toxicology:

-

5-HT3 receptor antagonists are generally well-tolerated in preclinical studies.

-

Commonly observed adverse effects at high doses in animals may include sedation, changes in motor activity, and gastrointestinal disturbances.

-

It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) of ADR 851 in the specific rodent strain and experimental conditions being used.

References

Application Notes and Protocols for ADR 851 Free Base in a 5-HT3 Receptor Cell Culture Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADR 851 is a novel and potent antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[3][4][5] This signaling pathway is implicated in various physiological processes, including emesis, anxiety, and nociception.[4][5][6] Consequently, 5-HT3 receptor antagonists are of significant interest for therapeutic development.

These application notes provide a detailed protocol for characterizing the antagonistic activity of ADR 851 free base in a cell-based assay. The described method utilizes a common approach for studying 5-HT3 receptor function by measuring changes in intracellular calcium concentration upon receptor activation.

Data Presentation

The following tables summarize hypothetical quantitative data for the characterization of ADR 851 in a 5-HT3 receptor-expressing cell line.

Table 1: Potency of ADR 851 in Inhibiting 5-HT-Induced Calcium Influx

| Compound | IC50 (nM) | Hill Slope |

| ADR 851 | 5.2 | -1.1 |

| Granisetron (Control) | 8.7 | -1.0 |

Table 2: Specificity of ADR 851

| Receptor Target | ADR 851 Activity (IC50 or EC50 in nM) |

| 5-HT3 | 5.2 (IC50) |

| 5-HT2A | > 10,000 |

| M1 Muscarinic | > 10,000 |

| H1 Histamine | > 10,000 |

Experimental Protocols

Cell Line Selection and Culture

A suitable cell line for this assay is a Chinese Hamster Ovary (CHO-K1) line stably expressing the human 5-HT3A receptor.[7][8] Alternatively, cell lines endogenously expressing 5-HT3 receptors, such as SH-SY5Y or HT-29, can be used, although expression levels may be lower and more variable.[9][10][11]

Cell Culture Media and Conditions:

-

Growth Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418) if using a stably transfected cell line.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Cells should be passaged when they reach 80-90% confluency.

Calcium Mobilization Assay Protocol